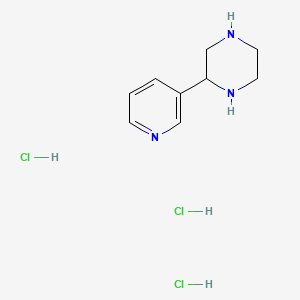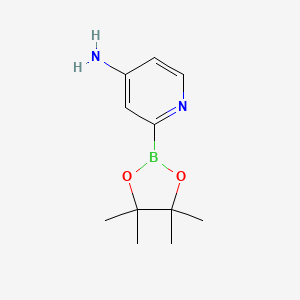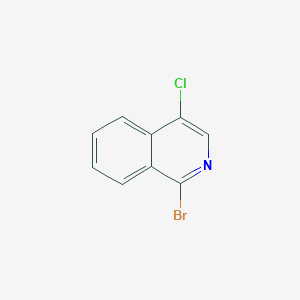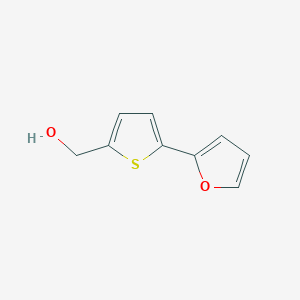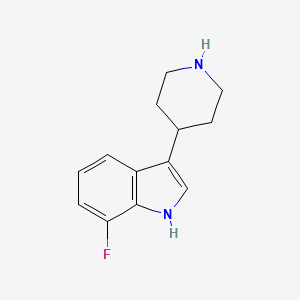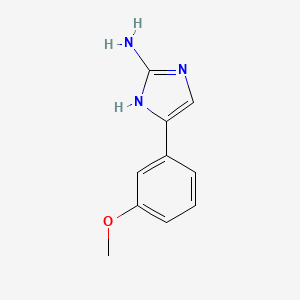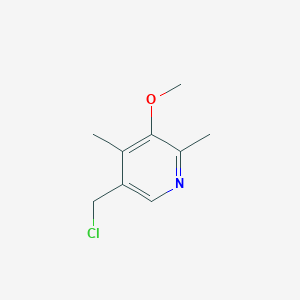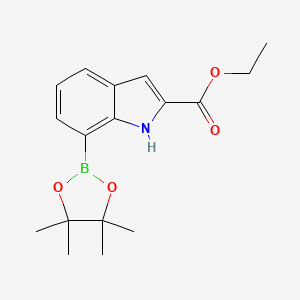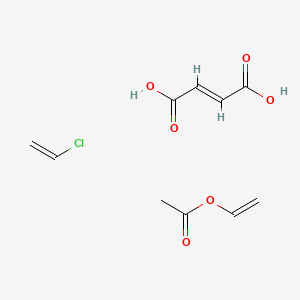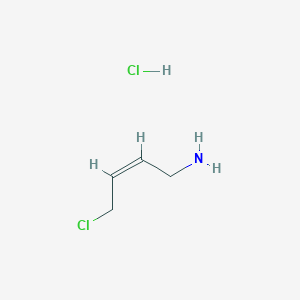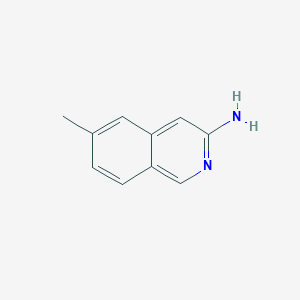
6-Methylisoquinolin-3-amine
Overview
Description
6-Methylisoquinolin-3-amine is a chemical compound with the CAS Number: 1192814-93-9. It has a molecular weight of 158.2 and its IUPAC name is 6-methyl-3-isoquinolinylamine .
Synthesis Analysis
The synthesis of amines like 6-Methylisoquinolin-3-amine can be achieved through various methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
The InChI code for 6-Methylisoquinolin-3-amine is 1S/C10H10N2/c1-7-2-3-8-6-12-10(11)5-9(8)4-7/h2-6H,1H3,(H2,11,12) . This indicates that the compound has a structure with 10 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms .Chemical Reactions Analysis
Amines, including 6-Methylisoquinolin-3-amine, can undergo a variety of chemical reactions. These include reactions with alkyl halides, ammonia, and other amines. They can also undergo reactions involving azide ions, which are then reduced .Physical And Chemical Properties Analysis
6-Methylisoquinolin-3-amine has a molecular weight of 158.2 .Scientific Research Applications
Synthesis of Isoquinoline Alkaloids
6-Methylisoquinolin-3-amine: is a key intermediate in the synthesis of isoquinoline alkaloids, which are a significant class of natural compounds with a wide range of biological activities. These alkaloids are structurally complex and have been used as components in anti-cancer and anti-malarial drugs .
Development of Novel Pharmaceuticals
The compound’s structure is conducive to modifications that can lead to the development of new pharmaceutical agents. Its derivatives can be designed to interact with various biological targets, potentially leading to new treatments for diseases .
Material Science: Enhancing Thermal Conductivity
In material science, 6-Methylisoquinolin-3-amine derivatives can be used to enhance the thermal conductivity of epoxy composites. This is crucial for preventing overheating in high thermal flux applications, thus improving the functionality and reliability of devices .
Catalyst-free Chemical Synthesis
The compound is involved in catalyst-free chemical synthesis processes in water, which is an environmentally friendly approach. This method is significant for the sustainable production of chemicals and pharmaceuticals .
Organic Chemistry Research
As a building block in organic chemistry, 6-Methylisoquinolin-3-amine is used in research to develop new synthetic methods and strategies. This research can lead to the discovery of more efficient and cost-effective ways to produce complex organic molecules .
Chemical Education
Due to its relevance in various chemical reactions and processes, 6-Methylisoquinolin-3-amine serves as an excellent example for educational purposes in chemistry courses, illustrating the practical applications of organic synthesis and catalysis .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds often interact withMonoamine Oxidases (MAOs) . These enzymes are involved in the oxidative deamination of different amines and neurotransmitters .
Mode of Action
MAO inhibitors prevent the breakdown of monoamine neurotransmitters and thereby increasing their availability .
Biochemical Pathways
If it acts as an mao inhibitor, it would affect the metabolic pathways of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin . This could have downstream effects on mood regulation, memory, and other neurological functions.
Result of Action
If it acts as an MAO inhibitor, it could potentially increase the levels of monoamine neurotransmitters in the brain, which could have various effects depending on the specific neurotransmitter concentrations that are altered .
properties
IUPAC Name |
6-methylisoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-2-3-8-6-12-10(11)5-9(8)4-7/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOBOPSSKJMSSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=NC=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595857 | |
| Record name | 6-Methylisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylisoquinolin-3-amine | |
CAS RN |
1192814-93-9 | |
| Record name | 6-Methylisoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

